GSK0660

Descripción

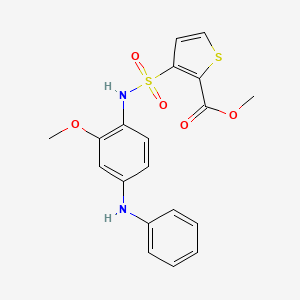

PPAR antagonist; structure in first source

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S2/c1-25-16-12-14(20-13-6-4-3-5-7-13)8-9-15(16)21-28(23,24)17-10-11-27-18(17)19(22)26-2/h3-12,20-21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFKBGWLUHKMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC2=CC=CC=C2)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673163 | |

| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014691-61-2 | |

| Record name | GSK0660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1014691612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

GSK0660: A Technical Guide to its Mechanism of Action as a PPARβ/δ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK0660 is a potent and selective small molecule antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a critical role in regulating lipid metabolism, inflammation, and cellular proliferation.[1][2] By competitively inhibiting the binding of endogenous ligands, this compound prevents the transcriptional activation of PPARβ/δ target genes.[3][4] The compound also exhibits inverse agonist properties, reducing basal receptor activity.[5] Its high selectivity for PPARβ/δ over PPARα and PPARγ isoforms makes it a valuable tool for elucidating the specific biological functions of PPARβ/δ and a potential therapeutic agent for diseases driven by its overactivation, such as certain cancers and inflammatory conditions.[1][2][6] This document provides a detailed overview of the mechanism of action, pharmacological profile, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action

This compound functions primarily as a selective antagonist of the PPARβ/δ nuclear receptor.[5][6] PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.

The mechanism of this compound involves the following key steps:

-

Competitive Binding: this compound occupies the ligand-binding pocket of the PPARβ/δ receptor, preventing the binding of endogenous or synthetic agonists.

-

Inhibition of RXR Heterodimerization: By binding to the receptor, this compound induces a conformational change that is unfavorable for heterodimerization with RXR.

-

Blocked DNA Binding: Consequently, the PPARβ/δ-RXR complex cannot effectively bind to PPREs on the DNA.

-

Transcriptional Repression: The recruitment of co-activator proteins is blocked, and co-repressor proteins may be recruited, leading to the repression of target gene transcription.[4]

In addition to its antagonist activity, this compound also demonstrates inverse agonism , meaning it can reduce the basal, ligand-independent activity of the PPARβ/δ receptor.[5][7] This suggests it can stabilize an inactive conformation of the receptor. Some studies also indicate that this compound may have effects that are independent of its action on PPARβ/δ, although the primary mechanism is receptor-mediated.[7]

Pharmacological Profile: Quantitative Data

This compound is characterized by its high potency and selectivity for PPARβ/δ. The following table summarizes its inhibitory concentrations across the three human PPAR isoforms.

| Parameter | PPARβ/δ | PPARα | PPARγ | Reference(s) |

| Binding IC₅₀ | 155 nM | > 10 µM | ≥ 10 µM | [1][5][6] |

| Antagonist Assay IC₅₀ | 300 nM | > 10 µM | > 10 µM | [2][8] |

| pIC₅₀ | 6.8 | - | - | [1][2] |

-

IC₅₀ (Half maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%. A lower value indicates higher potency.

-

pIC₅₀: The negative logarithm of the IC₅₀ value.

Modulation of Signaling Pathways

This compound has been shown to modulate several downstream signaling pathways by inhibiting PPARβ/δ activity, primarily impacting inflammation, angiogenesis, and cell metabolism.

In human retinal microvascular endothelial cells (HRMECs), Tumor Necrosis Factor-alpha (TNFα) is a potent inflammatory stimulus. This compound has been demonstrated to counteract TNFα-induced inflammation. It blocks the upregulation of key chemokines, such as CCL8 and CXCL10, which are involved in recruiting leukocytes to the site of inflammation.[7][9] This suggests a therapeutic potential for this compound in inflammatory conditions like diabetic retinopathy.[7][10]

As an antagonist, this compound reduces the expression of established PPARβ/δ target genes. For example:

-

In skeletal muscle cells, this compound (100 nM) was shown to decrease the expression of CPT1a , a gene involved in fatty acid oxidation, by approximately 50%.[1]

-

In non-small cell lung cancer (NSCLC) cell lines, this compound (10 µM) effectively blocked the agonist-induced expression of VEGF , a critical factor in angiogenesis.[3]

-

It also antagonizes the upregulation of Angiopoietin-like 4 (Angptl4) , a known PPARβ/δ target involved in both lipid metabolism and angiogenesis.[4][7]

Key Experimental Protocols & Methodologies

The characterization of this compound's mechanism of action relies on a suite of in vitro assays. Below are detailed summaries of common experimental protocols.

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of PPARβ/δ in response to an agonist.

-

Objective: To determine the IC₅₀ of this compound as a PPARβ/δ antagonist.

-

Cell Line: HEK293 or similar cells suitable for transfection.

-

Methodology:

-

Transfection: Co-transfect cells with two plasmids:

-

An expression vector for full-length human PPARβ/δ.

-

A reporter plasmid containing a luciferase gene downstream of a PPRE promoter.

-

-

Treatment: After allowing for protein expression (typically 24 hours), treat the cells with:

-

A constant, known concentration of a PPARβ/δ agonist (e.g., GW0742).

-

A serial dilution of this compound.

-

-

Incubation: Incubate cells for 18-24 hours to allow for transcriptional activation.

-

Lysis & Readout: Lyse the cells and measure luciferase activity using a luminometer. The light output is directly proportional to the level of gene transcription.

-

Analysis: Plot the luciferase signal against the log concentration of this compound. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

RNA sequencing (RNA-seq) is used to obtain a global view of the genes whose expression is altered by this compound, particularly in a disease-relevant context.

-

Objective: To identify genes and pathways regulated by this compound in the presence of an inflammatory stimulus.

-

Cell Line: Human Retinal Microvascular Endothelial Cells (HRMECs).[9]

-

Methodology:

-

Cell Culture & Treatment: Culture HRMECs to ~80% confluency. Serum starve the cells for 12 hours.[2]

-

Experimental Groups: Treat cells for 6 hours with:[2][9]

-

Vehicle (e.g., 0.1% DMSO).

-

TNFα (pro-inflammatory stimulus).

-

TNFα + this compound.

-

-

RNA Isolation: Wash cells twice with cold PBS and extract total RNA using a suitable kit. Assess RNA quality and quantity.

-

Library Preparation: Prepare sequencing libraries from the extracted RNA (e.g., poly-A selection, cDNA synthesis, adapter ligation).

-

Sequencing: Perform high-throughput sequencing (e.g., 50 bp single-read protocol).[9]

-

Data Analysis:

-

This assay is used to determine the effect of this compound on cell viability, either alone or in combination with other treatments.

-

Objective: To assess if this compound reverses the effects of other compounds on cell proliferation or differentiation.

-

Cell Line: MC3T3-E1 osteoblastic cells.[1]

-

Methodology:

-

Plating: Seed MC3T3-E1 cells in a 96-well microplate.

-

Treatment: Pre-treat cells with this compound (e.g., 0.5 µM) for a specified time, followed by incubation with a stimulating agent (e.g., bezafibrate).[1]

-

Incubation: Incubate for the desired duration (e.g., 48 hours).[1]

-

MTT/MTS Addition: Add 10 µL of MTT (or MTS) reagent to each well and incubate at 37°C for 4 hours. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.[1]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

-

Readout: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Transcriptional and Non-Transcriptional Functions of PPARβ/δ in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 4. Cellular and pharmacological selectivity of the peroxisome proliferator-activated receptor-beta/delta antagonist GSK3787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK 0660, PPARdelta antagonist (CAS 1014691-61-2) | Abcam [abcam.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Inverse Agonist Properties of GSK0660 on Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the inverse agonist properties of GSK0660, a selective ligand for the Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). It details its binding affinity, mechanism of action, effects on gene expression, and the experimental protocols used for its characterization.

Introduction: PPARβ/δ and the Concept of Inverse Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] The PPAR family consists of three isotypes: PPARα, PPARγ, and PPARβ/δ.[1] PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes to control their expression.[2]

While agonists activate nuclear receptors and neutral antagonists block this activation, an inverse agonist goes a step further. It not only blocks the effects of an agonist but also reduces the receptor's basal, ligand-independent activity. This is typically achieved by stabilizing an inactive receptor conformation and enhancing its interaction with co-repressor proteins. This compound is a well-characterized PPARβ/δ antagonist that also exhibits such inverse agonist properties.[3]

Quantitative Data: Binding Affinity and Gene Regulation

This compound demonstrates high selectivity for PPARβ/δ over the other PPAR isotypes. Its inhibitory concentration (IC50) and effects on target gene expression are summarized below.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Receptor | Value | Notes |

|---|---|---|---|

| Binding Assay IC50 | PPARβ/δ | 155 nM | The concentration required to displace 50% of a radiolabeled ligand.[4][5][6] |

| Antagonist Assay IC50 | PPARβ/δ | 300 nM | The concentration required to inhibit 50% of the agonist-induced response.[4][6] |

| pIC50 | PPARβ/δ | 6.8 | The negative logarithm of the IC50 value, indicating high potency.[4][6] |

| Binding Assay IC50 | PPARα | >10 µM | Demonstrates high selectivity for the β/δ isotype.[4][5][6] |

| Binding Assay IC50 | PPARγ | ≥10 µM | Demonstrates high selectivity for the β/δ isotype.[4][6] |

| Inverse Agonist IC50 | PPARβ/δ | 48 nM | Assessed as inhibition of Angiopoietin-like 4 (Angptl4) expression in mouse C2C12 cells.[5] |

Table 2: Effect of this compound on PPARβ/δ Target Gene Expression

| Gene Target | Cell Line / Model | Effect | Concentration | Notes |

|---|---|---|---|---|

| ANGPTL4 | C2C12 myotubes | Down-regulation below basal levels | 48 nM (IC50) | Angiopoietin-like 4 is a well-established PPARβ/δ target gene.[5][7][8] |

| CPT1a | Skeletal muscle cells | ~50% reduction below basal levels | 100 nM | Carnitine palmitoyltransferase I is a key enzyme in fatty acid oxidation.[5][9] |

| PDK4 | Skeletal muscle cells | No effect | 100 nM | Pyruvate dehydrogenase kinase 4, another PPARβ/δ target, was unaffected at this concentration.[5] |

| VEGF | Primary mouse RPE & ARPE-19 | Reduced hypoxia-induced production | Not specified | Vascular Endothelial Growth Factor, involved in angiogenesis.[10] |

| CCL8, CXCL10 | Human Retinal Microvascular Endothelial Cells (HRMEC) | Blocks TNFα-induced upregulation | Not specified | These chemokines are involved in leukocyte recruitment and inflammation.[3][11] |

Signaling Pathways and Mechanism of Action

The inverse agonism of this compound is understood by its ability to alter the conformational state of the PPARβ/δ-RXR heterodimer, favoring the recruitment of co-repressors over co-activators, thereby suppressing even the basal level of gene transcription.

An agonist binds to the Ligand Binding Domain (LBD) of PPARβ/δ, inducing a conformational change that releases co-repressors and facilitates the recruitment of co-activator proteins. This complex then initiates the transcription of target genes involved in processes like fatty acid oxidation and energy homeostasis.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. High-affinity peroxisome proliferator-activated receptor β/δ-specific ligands with pure antagonistic or inverse agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overexpression of Carnitine Palmitoyltransferase-1 in Skeletal Muscle Is Sufficient to Enhance Fatty Acid Oxidation and Improve High-Fat Diet–Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. mdpi.com [mdpi.com]

- 12. Activation of peroxisome proliferator-activated receptor delta induces fatty acid beta-oxidation in skeletal muscle and attenuates metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK0660 selectivity for PPARδ over PPARα and PPARγ

An In-depth Technical Guide to the Selectivity of GSK0660 for PPARδ

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selective antagonist this compound, with a specific focus on its binding affinity and functional selectivity for the peroxisome proliferator-activated receptor delta (PPARδ) over its other isoforms, PPARα and PPARγ.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily, which includes three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ/δ).[1] These receptors act as critical regulators of lipid and glucose metabolism, energy homeostasis, and inflammation.[1] this compound has been identified as a potent and selective antagonist of PPARδ. Its selectivity is crucial for its utility as a chemical probe to investigate the specific biological roles of PPARδ and for the development of targeted therapeutics. This guide summarizes the quantitative data defining its selectivity, details the experimental protocols used for its characterization, and provides visual representations of the underlying pathways and workflows.

Quantitative Selectivity Data

This compound demonstrates significant selectivity for PPARδ over the α and γ isoforms. This selectivity has been quantified through both direct binding assays and cell-based functional assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Assay Type | Target | IC50 Value | Reference |

| Binding Assay | PPARδ | 155 nM | [2][3][4][5][6] |

| PPARα | >10,000 nM | [2][3][4][7] | |

| PPARγ | ≥10,000 nM | [2][3][4][7] | |

| Antagonist Assay | PPARδ | 300 nM | [2][5][6] |

| (Functional) | PPARα | Inactive | [7][8] |

| PPARγ | Inactive | [7][8] |

The data clearly indicates that this compound is a potent antagonist of PPARδ, with an IC50 of 155 nM in direct binding assays.[2][3][4] In contrast, its affinity for PPARα and PPARγ is substantially lower, with IC50 values exceeding 10 µM.[2][3][4][7] This represents a selectivity of at least 65-fold for PPARδ over the other isoforms in binding. Functional cell-based assays confirm this selectivity, where this compound effectively antagonizes PPARδ activity with an IC50 of 300 nM while remaining inactive against PPARα and PPARγ.[2][5][6][7][8]

Signaling Pathway and Mechanism of Action

PPARs function by forming a heterodimer with the Retinoid X Receptor (RXR). Upon activation by a ligand (agonist), this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of co-activator proteins and subsequent gene transcription. This compound acts as an antagonist by binding to the ligand-binding domain (LBD) of PPARδ, preventing the conformational change required for co-activator recruitment and thus inhibiting both basal and agonist-induced gene expression. Some evidence also suggests this compound may exhibit inverse agonist properties, potentially by promoting the recruitment of co-repressor complexes.[4][9]

Caption: PPARδ signaling pathway showing activation by an agonist and inhibition by the antagonist this compound.

Experimental Protocols

The selectivity of this compound was determined using highly specific and sensitive assays. The detailed methodologies for these key experiments are outlined below.

Ligand Displacement Assay (Time-Resolved FRET)

This in vitro assay quantifies the ability of a test compound (this compound) to displace a known fluorescent ligand from the PPAR ligand-binding domain (LBD), thereby determining its binding affinity (IC50). A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly employed for its high signal-to-background ratio.

Methodology:

-

Reagents:

-

Recombinant purified PPAR LBDs (GST-PPARδ, GST-PPARα, GST-PPARγ).

-

Fluorescent PPAR Ligand (e.g., Fluormone™ Pan-PPAR Green), acting as the FRET acceptor.

-

Lanthanide-labeled Anti-GST Antibody (e.g., Terbium Cryptate), acting as the FRET donor.[10][11]

-

This compound serially diluted in an appropriate buffer (e.g., PBS with 0.01% BSA).

-

-

Procedure:

-

Add the PPAR LBD, fluorescent ligand, and anti-GST antibody to the wells of a low-volume 384-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Incubate the plate at room temperature for 1-4 hours to allow the binding reaction to reach equilibrium.

-

-

Detection:

-

Measure the fluorescence using a TR-FRET-capable plate reader.

-

Excite the Terbium donor at ~340 nm.

-

Measure emission at two wavelengths: the donor's emission (~620 nm) and the acceptor's FRET-sensitized emission (~520 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor emission signals.

-

The displacement of the fluorescent ligand by this compound results in a decrease in the FRET signal.

-

Plot the FRET ratio against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow and principle of the TR-FRET based ligand displacement assay for this compound.

Cell-Based Chimera Transactivation Assay

This assay measures the functional activity of this compound as an antagonist in a cellular context. It uses a reporter gene system where the expression of luciferase is controlled by the interaction of a compound with the PPAR LBD.

Methodology:

-

Plasmids:

-

Expression Plasmid (pBIND-PPAR): Encodes a chimeric protein consisting of the yeast GAL4 DNA-binding domain (DBD) fused to the human PPAR LBD (separate plasmids for PPARδ, α, and γ).[12][13]

-

Reporter Plasmid (pGRE-LUC): Contains multiple GAL4 upstream activation sequences (UAS) driving the expression of the firefly luciferase gene.[12][13]

-

Control Plasmid (pRL-TK): Encodes Renilla luciferase under a constitutive promoter, used to normalize for transfection efficiency.[12][13]

-

-

Cell Culture and Transfection:

-

Compound Treatment:

-

After allowing for plasmid expression (4-6 hours), replace the medium.

-

Add a fixed, sub-maximal (EC80) concentration of a known PPAR agonist (e.g., GW1516 for PPARδ).

-

Immediately add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the cells for 18-24 hours.

-

-

Detection:

-

Lyse the cells and measure the activity of both firefly and Renilla luciferases using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

The antagonistic activity of this compound is observed as a dose-dependent decrease in the agonist-induced luciferase signal.

-

Plot the normalized luciferase activity against the log concentration of this compound to determine the functional IC50 value.[7]

-

Caption: Workflow for the cell-based GAL4-PPARδ chimera transactivation antagonist assay.

References

- 1. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK 0660, PPARdelta antagonist (CAS 1014691-61-2) | Abcam [abcam.com]

- 5. selleckchem.com [selleckchem.com]

- 6. selleck.co.jp [selleck.co.jp]

- 7. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resonance energy transfer from lanthanide chelates to overlapping and nonoverlapping fluorescent protein acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lanthanide Chelates as Donors in Fluorescence Resonance Energy Transfer: Exciting Prospects for Bioaffinity Assay Detection | Semantic Scholar [semanticscholar.org]

- 12. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular and Biophysical Pipeline for the Screening of Peroxisome Proliferator-Activated Receptor Beta/Delta Agonists: Avoiding False Positives - PMC [pmc.ncbi.nlm.nih.gov]

GSK0660: A Technical Guide to its Role in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK0660 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ), a ligand-activated transcription factor pivotal in the regulation of lipid metabolism, inflammation, and cellular proliferation.[1][2][3][4] this compound also exhibits inverse agonist activity, meaning it can reduce the basal activity of PPARβ/δ.[5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene expression with supporting quantitative data, and detailed experimental protocols for studying its effects.

Core Mechanism of Action

This compound exerts its effects by binding to the PPARβ/δ receptor, thereby inhibiting the recruitment of coactivators and preventing the transcription of target genes.[5][6] In some cellular contexts, it can enhance the interaction of corepressors with PPARβ/δ, leading to the repression of gene expression.[5][6] Its selectivity for PPARβ/δ over PPARα and PPARγ makes it a valuable tool for dissecting the specific roles of the PPARβ/δ isoform.[7][8][9][10]

Quantitative Data on this compound Activity and Gene Regulation

The following tables summarize the quantitative data on the inhibitory activity of this compound and its effects on gene expression from various studies.

| Parameter | Value | Assay Type | Reference |

| IC50 (PPARβ/δ) | 155 nM | Binding Assay | [7][8][9] |

| pIC50 (PPARβ/δ) | 6.8 | Binding Assay | [5][8][9] |

| IC50 (PPARα) | >10 µM | Binding Assay | [7][8][9] |

| IC50 (PPARγ) | >10 µM | Binding Assay | [7][8][9] |

| Table 1: Inhibitory Potency and Selectivity of this compound |

| Context | Treatment | Effect | Genes Affected | Quantitative Change | Reference |

| Human Retinal Microvascular Endothelial Cells (HRMECs) | TNFα + this compound vs. TNFα alone | Differential Regulation | 273 transcripts | - | [1][11] |

| Human Retinal Microvascular Endothelial Cells (HRMECs) | TNFα + this compound | Blocked Upregulation | CCL8, CCL17, CXCL10 | - | [1][11] |

| Human Skeletal Muscle Cells | This compound (100 nM) | Reduction in Basal Expression | CPT1a | ~50% reduction | [7] |

| Human Skeletal Muscle Cells | This compound | Reduction in Basal Expression | ANGPTL4, CPT1a | Dose-dependent reduction | [5][6] |

| Human Skeletal Muscle Cells | GW0742 (agonist) + this compound | Antagonism of Induced Expression | ANGPTL4, CPT1a, PDK4 | ~60-80% reduction | [5] |

| Colon Cancer Cells | This compound | Reduction in Expression | CD47 | Time and dose-dependent reduction | [12] |

| Colon Cancer Cells | This compound | Reduction in Gene Transcription | PD-L1 | Significant reduction | [13] |

| Table 2: Summary of this compound's Effect on Gene Expression |

Signaling Pathways Modulated by this compound

This compound has been shown to modulate inflammatory signaling pathways, particularly in the context of TNFα-induced gene expression in retinal endothelial cells. It acts by antagonizing PPARβ/δ, which in turn affects the expression of downstream inflammatory mediators.

Caption: this compound inhibits TNFα-induced inflammatory gene expression by antagonizing PPARβ/δ.

In cancer cells, this compound has been shown to downregulate the expression of immune checkpoint proteins like PD-L1 and the "don't eat me" signal CD47, suggesting a role in enhancing anti-tumor immunity.

Caption: this compound reduces the expression of immune checkpoint proteins PD-L1 and CD47.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols derived from studies utilizing this compound.

Cell Culture and Treatment for Gene Expression Analysis (RNA-Seq)

This protocol is based on the methodology used to study the effect of this compound on TNFα-induced gene expression in Human Retinal Microvascular Endothelial Cells (HRMECs).[1]

-

Cell Culture:

-

Serum Starvation:

-

Serum starve the cells for 12 hours to synchronize them and reduce baseline signaling activity.[9]

-

-

Treatment:

-

Treat cells with one of the following conditions:

-

Incubate for a specified period (e.g., 6 hours for initial gene expression changes).[9]

-

-

RNA Isolation:

-

Wash cells twice with cold PBS.

-

Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

-

RNA Sequencing:

-

Assess RNA quality and quantity.

-

Perform library preparation using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq) with a 50 bp single-read protocol.[1]

-

-

Data Analysis:

Caption: Experimental workflow for RNA-sequencing analysis of this compound's effects.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol is used to validate the findings from RNA-seq or to quantify the expression of specific target genes.[1]

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA as described in the RNA-seq protocol.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

-

Primer Design:

-

Design or obtain validated primers for the genes of interest (e.g., ANGPTL4, CCL8, CXCL10, PDK1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[1]

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA, primers, and a SYBR Green master mix.

-

Perform the reaction on a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2^(-ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.[14]

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine if a protein of interest (e.g., PPARβ/δ) directly binds to a specific region of DNA in the cell.

-

Cell Treatment and Cross-linking:

-

Culture and treat cells as described for gene expression analysis.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose (B213101) beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific for the protein of interest (e.g., anti-PPARβ/δ) or a control IgG.[15]

-

Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.

-

-

Reverse Cross-linking and DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the complexes and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

Quantify the amount of precipitated DNA for a specific target region (e.g., a PPRE in a gene promoter) using qPCR.

-

Conclusion

This compound is a critical pharmacological tool for investigating the biological functions of PPARβ/δ. Its ability to selectively antagonize this nuclear receptor allows for the detailed study of its role in regulating gene expression in various physiological and pathological contexts, from inflammation to cancer. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting PPARβ/δ with this compound.

References

- 1. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of PPAR transcription factors in the energetic metabolic switch occurring during adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Identification and Characterization of a Selective Peroxisome Proliferator-Activated Receptor β/δ (NR1C2) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. RNA-seq identifies a role for the PPARβ/δ inverse agonist this compound in the regulation of TNFα-induced cytokine signaling in retinal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. This compound enhances antitumor immunotherapy by reducing PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transcriptional and Non-Transcriptional Functions of PPARβ/δ in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

The Intricate Dance of Cellular Regulation: A Technical Guide to the Biological Functions of PPARδ and its Inhibition by GSK0660

For Researchers, Scientists, and Drug Development Professionals

Peroxisome proliferator-activated receptor delta (PPARδ) is a ligand-activated transcription factor that plays a pivotal role in a myriad of physiological processes, including lipid and glucose metabolism, inflammation, cell proliferation, and differentiation.[1][2][3] Its diverse functions have positioned it as a compelling therapeutic target for a range of pathologies, from metabolic disorders to cancer. This technical guide provides an in-depth exploration of the biological functions of PPARδ and the inhibitory mechanisms of GSK0660, a potent and selective antagonist. We will delve into the quantitative effects of this compound, detailed experimental methodologies for its study, and the signaling pathways it modulates.

PPARδ: A Master Regulator of Cellular Processes

PPARδ, also known as PPARβ, is a member of the nuclear receptor superfamily.[1] Upon activation by endogenous ligands such as fatty acids and their derivatives, PPARδ forms a heterodimer with the retinoid X receptor (RXR).[2][4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4]

The physiological consequences of PPARδ activation are widespread and tissue-specific. In skeletal muscle, PPARδ is highly expressed and its activation promotes fatty acid oxidation, mitochondrial biogenesis, and a switch towards oxidative muscle fibers, leading to enhanced endurance.[5][6] In adipose tissue, it governs the expression of genes involved in lipid metabolism.[2] Furthermore, PPARδ has been implicated in the regulation of inflammation, with studies suggesting it can exert both pro- and anti-inflammatory effects depending on the cellular context.[3][7] Its role in cancer is complex, with evidence suggesting it can promote tumor progression by altering cancer cell metabolism and enhancing angiogenesis.[2][5][8]

This compound: A Selective Antagonist of PPARδ

This compound is a well-characterized, selective antagonist of PPARδ.[8][9][10] It exhibits high affinity for PPARδ with minimal cross-reactivity for other PPAR isoforms, PPARα and PPARγ, making it an invaluable tool for elucidating the specific functions of PPARδ.[8][9] this compound can also act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[9][11]

The primary mechanism of action of this compound is the competitive inhibition of ligand binding to the PPARδ ligand-binding domain. This prevents the conformational changes required for the recruitment of coactivators and the subsequent activation of gene transcription.

Quantitative Analysis of this compound-Mediated Inhibition

The inhibitory potency and effects of this compound have been quantified in numerous studies. The following tables summarize key quantitative data on the interaction of this compound with PPARδ and its impact on various biological processes.

| Parameter | Value | Assay | Reference |

| IC50 (PPARδ) | 155 nM | Binding Assay | [8][9][10] |

| IC50 (PPARδ) | 300 nM | Antagonist Assay | [12][13] |

| IC50 (PPARα) | > 10 µM | [8][9] | |

| IC50 (PPARγ) | ≥ 10 µM | [8][9] | |

| pIC50 (PPARβ/δ) | 6.8 | [12][13] |

Table 1: Inhibitory Potency of this compound on PPAR Isoforms. This table highlights the high selectivity of this compound for PPARδ over other PPAR isoforms.

| Biological Process | Cell/Model System | This compound Concentration | Observed Effect | Reference |

| Cell Viability | Acute Myeloid Leukemia (AML) cells | Dose-dependent | Significant reduction in viability | [4] |

| Angiogenesis (Tube Formation) | Human Choroidal Endothelial Cells (HCEC) | Dose-dependent | Reduction in VEGF-stimulated tube formation | [1] |

| Angiogenesis (Sprouting) | Mouse Choroid Explants | Not specified | 30% reduction in angiogenic sprouting | [1] |

| VEGF Production | Primary mouse RPE and ARPE-19 cells (hypoxia) | Increasing concentrations | Reduced VEGF production | [1] |

| Fatty Acid Uptake | AML cells | Not specified | Significant inhibition of palmitate uptake | [4] |

| CPT1a Expression | Skeletal muscle cells | 100 nM | ~50% reduction below basal level | [14] |

| Inflammatory Cytokine Expression (TNFα-induced) | Human Retinal Microvascular Endothelial Cells (HRMEC) | Not specified | Blocks upregulation of CCL8, CCL17, and CXCL10 | [15] |

| Tumor Growth | In vivo mouse model | Not specified | Suppressed tumor growth | [7] |

Table 2: Quantitative Effects of this compound on Various Biological Functions. This table provides a summary of the inhibitory effects of this compound on key cellular processes regulated by PPARδ.

Experimental Protocols for Studying PPARδ Inhibition

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols used to investigate the effects of this compound on PPARδ.

Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used depending on the biological question, including but not limited to, human retinal microvascular endothelial cells (HRMECs), cancer cell lines (e.g., SW480, Hela), and skeletal muscle cells.[7][12]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[12]

-

This compound Treatment: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution.[12] For experiments, the stock solution is diluted in culture medium to the desired final concentrations. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.

Luciferase Reporter Assay for PPARδ Activity

This assay is used to quantify the transcriptional activity of PPARδ in response to agonists and antagonists.

-

Principle: Cells are co-transfected with a plasmid containing a PPRE driving the expression of a reporter gene (e.g., firefly luciferase) and a plasmid expressing PPARδ. A second reporter plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Protocol:

-

Seed cells in a multi-well plate.

-

Transfect cells with the reporter plasmids and PPARδ expression plasmid using a suitable transfection reagent.

-

After 24-48 hours, treat the cells with a known PPARδ agonist (e.g., GW501516) in the presence or absence of varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity of both firefly and Renilla reporters using a luminometer and a dual-luciferase reporter assay system.[6][16][17]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the expression levels of PPARδ and its target proteins.

-

Protocol:

-

Treat cells with this compound as described above.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PPARδ, anti-CPT1A) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.[15][18][19][20]

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the mRNA levels of PPARδ target genes.

-

Protocol:

-

Treat cells with this compound as described above.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers for the target genes (e.g., CPT1A, PDK4, ANGPTL4) and a housekeeping gene for normalization (e.g., GAPDH, RPS18).[21][22][23][24][25]

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

In Vivo Animal Studies

Animal models are essential for evaluating the in vivo efficacy and pharmacokinetics of this compound.

-

Animal Models: Various mouse models can be utilized, including models of inflammation, cancer, and metabolic diseases.[26][27]

-

This compound Administration: this compound can be administered via different routes, such as intraperitoneal (i.p.) injection. The dosage and frequency of administration will depend on the specific study design.[26][27] It's important to note that this compound has been reported to have limited oral bioavailability.[12][28]

-

Outcome Measures: Depending on the model, various parameters can be assessed, including tumor volume, inflammatory markers in tissues, metabolic parameters, and survival rates.[26][27]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving PPARδ and a typical experimental workflow for studying the effects of this compound.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. GSK 0660, PPARdelta antagonist (CAS 1014691-61-2) | Abcam [abcam.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. selleck.co.jp [selleck.co.jp]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. bio-techne.com [bio-techne.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. Item - Primers used for qRT-PCR analysis. - Public Library of Science - Figshare [plos.figshare.com]

- 24. origene.com [origene.com]

- 25. researchgate.net [researchgate.net]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

The role of GSK0660 in cancer cell proliferation studies

An In-depth Technical Guide on the Role of GSK0660 in Cancer Cell Proliferation Studies

Introduction

This compound is a potent and selective antagonist for the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of various genes involved in metabolism, inflammation, and cell proliferation.[2][3] While the role of PPARβ/δ in cancer has been debated, many studies suggest its activation promotes the growth and survival of cancer cells in various tissues.[4][5] this compound, by inhibiting PPARβ/δ activity, serves as a critical chemical probe for elucidating the receptor's function in oncology and as a potential therapeutic agent for cancer treatment. This guide provides a comprehensive overview of this compound's mechanism of action, its effects on cancer cell proliferation, and the experimental protocols used in its study.

Mechanism of Action of this compound in Cancer Cells

This compound exerts its anti-proliferative effects primarily by blocking the transcriptional activity of PPARβ/δ. As a ligand-activated transcription factor, PPARβ/δ typically forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[6] This binding initiates the transcription of genes that can drive cancer progression.

This compound's antagonism of PPARβ/δ has been shown to disrupt several key cellular processes that are hallmarks of cancer:

-

Metabolic Reprogramming: this compound can inhibit the expression of genes crucial for cancer cell metabolism, such as the glucose transporter Glut1 and the amino acid transporter SLC1-A5. By downregulating these transporters, this compound limits the nutrient influx required for rapid cell growth and proliferation, leading to the suppression of downstream signaling pathways like mTOR.[6]

-

Cell Cycle Regulation: Inhibition of PPARβ/δ by antagonists has been linked to reduced expression of key cell cycle proteins like Cyclin E1, leading to cell cycle arrest.[4] In contrast, activation of other PPAR isoforms, such as PPARγ, can induce G0/G1 phase arrest by downregulating Cyclin D1 and Cdk4.[7] While this compound specifically targets PPARβ/δ, its downstream effects converge on the cell cycle machinery.

-

Immune Evasion: Recent studies have shown that this compound can reduce the expression of Programmed Death-Ligand 1 (PD-L1) on colon cancer cells in a PPARβ/δ-dependent manner.[8] Lower PD-L1 levels on tumor cells can enhance T-cell activity, suggesting that this compound may inhibit tumor immune escape and improve the efficacy of immunotherapies.[8]

-

Apoptosis: In some contexts, the inhibition of PPARβ/δ with this compound has been shown to influence apoptosis. For instance, it was found to partially inhibit ginsenoside Rh2-induced apoptosis in a prostate cancer cell line, indicating a complex, context-dependent role for PPARβ/δ in programmed cell death.[4]

Signaling Pathways Modulated by this compound

The anti-proliferative effects of this compound are mediated through the modulation of specific intracellular signaling pathways. By antagonizing PPARβ/δ, this compound initiates a cascade of events that ultimately hinder cancer cell growth.

Caption: this compound inhibits PPARβ/δ, reducing the transcription of Glut1 and SLC1-A5, which in turn suppresses mTOR signaling and cell proliferation.

Caption: this compound reduces PD-L1 expression on cancer cells by inhibiting PPARβ/δ, thereby preventing T-cell inactivation and reducing immune escape.

Quantitative Data on this compound Activity

The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.

| Parameter | Value | Target/Assay | Cell Line / System | Reference |

| Binding Affinity (IC50) | 155 nM | PPARβ/δ | In vitro binding assay | [1] |

| Antagonist Activity (IC50) | 300 nM | PPARβ/δ | In vitro antagonist assay | [1] |

| Antagonist Activity (pIC50) | 6.8 | PPARβ/δ | Not Specified | [1] |

| Effect on Proliferation | Inhibition | Cell Proliferation | Human Retinal Microvascular Endothelial Cells (HRMEC) | [1] |

| Effective Concentration | 0.01 - 1.0 µM | Inhibition of Differentiation | Human Retinal Microvascular Endothelial Cells (HRMEC) | [1] |

Note: While this compound has been used in numerous cancer studies, specific IC50 values for proliferation in various cancer cell lines are not consistently reported in a centralized manner. Researchers typically determine these values empirically for their cell line of interest.

Experimental Protocols

Studying the effect of this compound on cancer cell proliferation involves a series of well-established in vitro assays.

Caption: A typical experimental workflow for evaluating the effect of this compound on cancer cells.

Cell Viability/Proliferation Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well culture plates

-

This compound stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Cell Cycle Analysis

-

Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A DNA-intercalating dye like Propidium Iodide (PI) is used, where the fluorescence intensity is directly proportional to the amount of DNA.

-

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (B145695) (for fixation)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

-

-

Procedure:

-

Cell Collection: Culture and treat cells with this compound for a specific duration (e.g., 24 hours). Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The data is used to generate a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells.

-

Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any drug-induced cell cycle arrest.[7][10]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess how this compound affects the expression levels of proteins involved in proliferation (e.g., Cyclin D1, c-Myc, PCNA) and apoptosis (e.g., Bax, Bcl-2).[7]

-

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking & Probing: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody against the protein of interest.

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The band intensity corresponds to the protein expression level.

-

Conclusion

This compound is an invaluable tool for investigating the role of PPARβ/δ in cancer biology. By selectively antagonizing this nuclear receptor, this compound has been shown to inhibit cancer cell proliferation through multiple mechanisms, including the disruption of cellular metabolism, induction of cell cycle arrest, and modulation of the tumor immune microenvironment.[4][6][8] The experimental protocols detailed herein provide a robust framework for researchers to further explore its effects. The continued study of this compound and similar molecules will deepen our understanding of PPARβ/δ signaling in cancer and may pave the way for novel therapeutic strategies targeting this pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPAR Beta/Delta and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Peroxisome proliferator-activated receptor gamma ligands induce cell cycle arrest and apoptosis in human renal carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound enhances antitumor immunotherapy by reducing PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of PPARα Induces Cell Cycle Arrest and Apoptosis, and Synergizes with Glycolysis Inhibition in Kidney Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Neuroinflammation with GSK0660: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of GSK0660, a selective peroxisome proliferator-activated receptor beta/delta (PPARβ/δ) antagonist, as a tool to investigate and modulate neuroinflammatory processes. This document provides a comprehensive overview of its mechanism of action, its effects on key inflammatory mediators and signaling pathways, and detailed experimental protocols for its application in neuroinflammation research.

Introduction to Neuroinflammation and this compound

Neuroinflammation is a complex biological response within the central nervous system (CNS) involving the activation of glial cells, primarily microglia and astrocytes, and the production of a host of inflammatory molecules. While a crucial component of the brain's defense and repair mechanisms, chronic or dysregulated neuroinflammation is a key pathological feature in a wide range of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis, as well as in acute brain injuries like stroke and trauma.[1][2]

This compound is a potent and selective antagonist of PPARβ/δ, a nuclear receptor that functions as a transcription factor.[1][3] PPARβ/δ is ubiquitously expressed, including in the brain, and is involved in regulating various cellular processes such as lipid metabolism, cell proliferation, and inflammation.[2][4] By inhibiting PPARβ/δ, this compound offers a valuable pharmacological tool to dissect the role of this receptor in the intricate signaling networks that govern neuroinflammation.

Mechanism of Action of this compound in Neuroinflammation

This compound exerts its anti-inflammatory effects primarily by antagonizing the activity of PPARβ/δ. In the context of neuroinflammation, PPARβ/δ activation has been linked to the expression of pro-inflammatory genes. By blocking this receptor, this compound can attenuate the inflammatory response through several key mechanisms:

-

Modulation of Microglial Activation: Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. This compound has been shown to suppress the activation of microglia, thereby reducing the production of pro-inflammatory cytokines.[2]

-

Inhibition of Pro-inflammatory Gene Expression: this compound can decrease the expression of various pro-inflammatory mediators, including cytokines and chemokines. This is achieved, in part, through the modulation of key inflammatory signaling pathways.

-

Reduction of Oxidative Stress: Neuroinflammation is often accompanied by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system. This compound has been demonstrated to reduce oxidative stress markers in models of neuroinflammation.[2]

Key Signaling Pathways Modulated by this compound

This compound's antagonism of PPARβ/δ influences several critical intracellular signaling pathways that drive the neuroinflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, controlling the transcription of numerous pro-inflammatory genes. In activated microglia, PPARβ/δ can promote NF-κB activity. This compound, by inhibiting PPARβ/δ, can thus lead to the suppression of the NF-κB signaling cascade, resulting in a downstream reduction of inflammatory molecule production.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also pivotal in transducing extracellular inflammatory signals into intracellular responses. Activation of these pathways in microglia and astrocytes contributes to the production of inflammatory mediators. While direct modulation of MAPK pathways by this compound is an area of ongoing research, its ability to reduce upstream inflammatory triggers suggests an indirect inhibitory effect on MAPK activation.

Quantitative Effects of this compound on Neuroinflammatory Markers

The administration of this compound has been shown to significantly alter the levels of various inflammatory markers in both in vitro and in vivo models of neuroinflammation.

| Marker Type | Marker | Model System | Treatment | Result | Reference |

| Pro-inflammatory Cytokines | TNF-α | Palmitic Acid-stimulated Human Müller Cells | This compound | Decreased expression | [5] |

| IL-1β | Palmitic Acid-stimulated Human Müller Cells | This compound | Decreased expression | [5] | |

| IL-6 | Palmitic Acid-stimulated Human Müller Cells | This compound | Decreased expression | [5] | |

| Chemokines | CCL8 (MCP-2) | TNF-α-stimulated Human Retinal Microvascular Endothelial Cells | 10µM this compound | 86.1% inhibition of expression | [6] |

| CXCL10 (IP-10) | TNF-α-stimulated Human Retinal Microvascular Endothelial Cells | 10µM this compound | 59.7% inhibition of expression | [6] | |

| Glial Activation Markers | Iba1 (Microglia) | 6-OHDA mouse model of Parkinson's Disease | 1 mg/kg this compound (i.p.) | Decreased intensity | [2] |

| GFAP (Astrocytes) | 6-OHDA mouse model of Parkinson's Disease | 1 mg/kg this compound (i.p.) | Decreased intensity | [2] | |

| Oxidative Stress Marker | 4-HNE | 6-OHDA-treated SH-SY5Y cells | 0.2 µM this compound | Restored to control levels | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate neuroinflammation.

In Vitro Model of Neuroinflammation in Microglia

This protocol describes the induction of an inflammatory response in primary microglia and the assessment of the anti-inflammatory effects of this compound.

Materials:

-

Primary microglia culture (isolated from neonatal mouse or rat pups)[7][8]

-

This compound (Sigma-Aldrich)[2]

-

Lipopolysaccharide (LPS) from E. coli (Sigma-Aldrich)[9]

-

Cell culture medium (e.g., DMEM with 10% FBS)[2]

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)

-

Reagents for Western blotting and qPCR

Procedure:

-

Cell Culture: Plate primary microglia at a suitable density in multi-well plates and allow them to adhere and stabilize.

-

This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.2 µM).[2] Pre-incubate the cells with the this compound-containing medium or vehicle (DMSO in medium) for 30 minutes.[2]

-

Inflammatory Challenge: Add LPS to the culture medium to a final concentration of 100 ng/mL to induce an inflammatory response.[9]

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.

-

Sample Collection and Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β) using ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB).

-

qPCR Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the expression of inflammatory genes.

-

In Vivo Model of LPS-Induced Neuroinflammation

This protocol outlines the induction of systemic inflammation leading to neuroinflammation in mice and the evaluation of this compound's neuroprotective effects.

Materials:

-

C57BL/6 mice (9-week-old males)[10]

-

This compound[2]

-

Lipopolysaccharide (LPS) from E. coli[9]

-

Sterile saline

-

Equipment for intraperitoneal (i.p.) injections

-

Tissue homogenization and analysis equipment

Procedure:

-

Animal Handling and Acclimation: House the mice under standard conditions with ad libitum access to food and water. Allow for an acclimation period before the experiment.

-

This compound Administration: Prepare a fresh solution of this compound in a suitable vehicle. Administer this compound to the treatment group via intraperitoneal injection at a dose of 1 mg/kg.[2] Administer the vehicle to the control group.

-

LPS Challenge: One hour after this compound or vehicle administration, induce systemic inflammation by injecting LPS (i.p.) at an appropriate dose.

-

Monitoring and Tissue Collection: Monitor the animals for signs of sickness behavior. At a predetermined time point (e.g., 24 hours) post-LPS injection, euthanize the mice and perfuse with saline.

-

Brain Tissue Processing: Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex). Homogenize the tissue for subsequent analysis.

-

Analysis:

-

Cytokine Analysis: Measure cytokine levels in the brain homogenates using ELISA or multiplex assays.

-

Immunohistochemistry: Fix and section brain tissue for immunohistochemical staining of glial activation markers (Iba1 for microglia, GFAP for astrocytes).

-

Western Blotting/qPCR: Analyze protein and gene expression of inflammatory markers in brain homogenates.

-

Investigating the NLRP3 Inflammasome and Blood-Brain Barrier

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of the potent pro-inflammatory cytokines IL-1β and IL-18. While direct studies on this compound's effect on the NLRP3 inflammasome are limited, its known inhibition of upstream inflammatory signaling suggests a potential for indirect modulation.

Experimental Approach:

To investigate the effect of this compound on NLRP3 inflammasome activation, primary microglia or BV-2 microglial cells can be primed with LPS, followed by treatment with an NLRP3 activator such as ATP or nigericin, in the presence or absence of this compound. The activation of the inflammasome can be assessed by measuring:

-

Caspase-1 activation: by Western blot for the cleaved (active) form of caspase-1.[11]

-

IL-1β secretion: by ELISA of the cell culture supernatant.[11]

-

ASC speck formation: by immunofluorescence microscopy to visualize the aggregation of the ASC adapter protein, a hallmark of inflammasome assembly.

Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the CNS. Neuroinflammation can compromise the integrity of the BBB, leading to increased permeability.

Experimental Approach:

The effect of this compound on BBB permeability can be assessed in vivo using models of neuroinflammation.

-

Evans Blue Dye Extravasation: This classic method involves the intravenous injection of Evans blue dye, which binds to serum albumin.[12] In the case of BBB breakdown, the dye-albumin complex extravasates into the brain parenchyma. The amount of extravasated dye can be quantified spectrophotometrically after its extraction from the brain tissue.[12]

-

Immunohistochemical Analysis of Tight Junction Proteins: The integrity of the BBB is maintained by tight junctions between endothelial cells. Following an inflammatory insult, the expression and localization of tight junction proteins such as ZO-1 and Occludin can be disrupted. Brain sections can be stained for these proteins to visualize the effect of this compound on maintaining tight junction integrity.

Conclusion

This compound serves as a valuable research tool for elucidating the role of PPARβ/δ in the complex interplay of signaling pathways that drive neuroinflammation. Its ability to modulate microglial activation, reduce the production of pro-inflammatory mediators, and mitigate oxidative stress highlights its potential as a lead compound for the development of novel therapeutics for neuroinflammatory and neurodegenerative diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the mechanisms of neuroinflammation and to explore its therapeutic potential.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Neuroprotective effects of the PPARβ/δ antagonist this compound in in vitro and in vivo Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Co-Incubation with PPARβ/δ Agonists and Antagonists Modeled Using Computational Chemistry: Effect on LPS Induced Inflammatory Markers in Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The peroxisome proliferator-activated receptor-β/δ antagonist this compound mitigates retinal cell inflammation and leukostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Peroxisome Proliferator-Activated Receptor-β/δ antagonist this compound mitigates Retinal Cell Inflammation and Leukostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Primary Microglial Culture Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Application of an in vitro neuroinflammation model to evaluate the efficacy of magnesium-lithium alloys [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. NLRP3 inflammasome activation contributes to VSMC phenotypic transformation and proliferation in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Blood-Brain Barrier Hyperpermeability Using Evans Blue Extravasation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK0660 as a Chemical Probe for Peroxisome Proliferator-Activated Receptor δ (PPARδ) Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of GSK0660, a widely utilized chemical probe for studying the function of Peroxisome Proliferator-Activated Receptor δ (PPARδ). It details its mechanism of action, selectivity, and experimental applications, offering researchers the necessary information to effectively employ this tool in their studies.

Introduction to this compound

This compound is a potent and selective antagonist of PPARδ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. PPARδ is implicated in a diverse range of physiological processes, including lipid and glucose metabolism, inflammation, cellular proliferation, and differentiation. The availability of a selective antagonist like this compound has been instrumental in elucidating the specific roles of PPARδ in these pathways.

Chemically, this compound acts as a competitive antagonist, binding to the ligand-binding domain (LBD) of PPARδ and preventing the recruitment of coactivators necessary for gene transcription.[1] Furthermore, some studies suggest that this compound can also act as an inverse agonist, promoting the recruitment of corepressors to PPARδ target gene promoters, thereby actively repressing gene expression.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay Type | Species | Notes | Reference |

| Binding Affinity (IC50) | 155 nM | Ligand Displacement Assay | Human | --- | [2][3] |

| Antagonist Activity (IC50) | 300 nM | Cell-Based Reporter Assay | Human | --- | [3] |

| Antagonist Activity (pIC50) | 6.8 | Cell-Based Reporter Assay | Human | --- | [2][3] |

| Selectivity (IC50) | > 10 µM | Ligand Displacement Assay | Human | Against PPARα and PPARγ | [2][3] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to characterize the function of this compound as a PPARδ probe.

Competitive Ligand Binding Assay

This assay determines the ability of a test compound (this compound) to displace a known fluorescently labeled PPARδ ligand from the receptor's ligand-binding domain. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

-

Recombinant GST-tagged PPARδ Ligand Binding Domain (LBD)

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled PPAR ligand (e.g., Fluormone™ Pan-PPAR Green)

-

This compound and other test compounds

-

Assay buffer (e.g., phosphate (B84403) buffer with BSA)

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Prepare a solution of the GST-PPARδ LBD and the terbium-labeled anti-GST antibody in assay buffer and incubate to allow for complex formation.

-

Add the fluorescent PPAR ligand to the complex.

-

In a microplate, add serial dilutions of this compound or other test compounds.

-

Add the PPARδ LBD/antibody/fluorescent ligand complex to the wells containing the test compounds.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to reach equilibrium.

-

Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (terbium) and ~520 nm (fluorescent ligand).